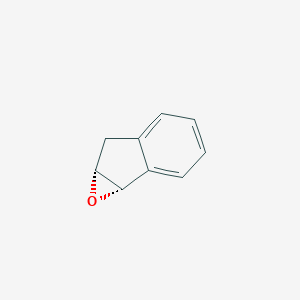

(1S,2R)-Indene oxide

Description

Significance of Chiral Epoxides as Enantiopure Building Blocks in Organic Synthesis

Enantiopure chiral epoxides serve as critical synthons due to their ability to undergo nucleophilic attack at either carbon atom of the epoxide ring, often with predictable stereochemical outcomes. This allows for the controlled introduction of functional groups, leading to the synthesis of diverse chiral molecules such as amino alcohols, diols, and ethers, which are common structural motifs in biologically active compounds mdpi.comorgsyn.orgcore.ac.ukmdpi.com. The precise control over stereochemistry offered by these building blocks is essential for the development of pharmaceuticals, where even minor differences in enantiomeric purity can lead to significant variations in efficacy, metabolism, and toxicity.

The Pivotal Role of (1S,2R)-Indene Oxide as a Chiral Synthon and Key Intermediate

Among the myriad of chiral epoxides, this compound holds a position of particular importance. Its rigid bicyclic structure, derived from indene (B144670), makes it a valuable precursor for synthesizing molecules with specific conformational constraints. Most notably, this compound is a crucial intermediate in the large-scale synthesis of cis-1-amino-2-indanol. This amino alcohol is a key chiral component of Indinavir (marketed as Crixivan®), a highly effective HIV protease inhibitor researchgate.netresearchgate.netacs.orgsciengine.comscispace.comresearchgate.net. The precise stereochemistry of this compound is directly transferred to the final drug molecule, underscoring its significance in medicinal chemistry and pharmaceutical manufacturing. Beyond its role in Indinavir synthesis, it is also employed in the creation of advanced chiral ligands for asymmetric catalysis nsf.gov.

Evolution of Methodologies for Stereoselective Indene Oxidation

The efficient and selective synthesis of this compound has been a subject of considerable research, leading to the development of several robust methodologies:

Jacobsen Asymmetric Epoxidation: This widely adopted method utilizes chiral manganese salen complexes as catalysts. When indene is reacted with an oxidant, such as aqueous sodium hypochlorite (B82951) (NaOCl), in the presence of a suitable chiral salen ligand and often an axial ligand (e.g., 4-(3-phenylpropyl)pyridine (B1219276) N-oxide, P3NO), indene oxide can be produced with high enantioselectivity and good yields mdpi.comorgsyn.orgcore.ac.ukacs.org. The development of specific ligands has allowed for reduced catalyst loading and improved reaction rates mdpi.comorgsyn.orgacs.org.

Biocatalytic Methods: Enzymatic approaches offer an environmentally friendly alternative. For instance, the kinetic resolution of racemic indene oxide using epoxide hydrolases, such as those derived from Diplodia gossipina, can yield the desired (1S,2R)-enantiomer with exceptional enantiomeric excess (>99.9%) sciengine.com. Microbial oxidation of indene by various bacterial strains (e.g., Rhodococcus and Pseudomonas) can also lead to stereoselective dihydroxylation products, which can be further transformed into chiral indene derivatives sciengine.comscispace.com.

Other Chemical Methods: Alternative chemical routes include the oxazaborolidine-catalyzed borane (B79455) reduction of specific indanone derivatives, which has also demonstrated the ability to produce this compound with very high enantiomeric purity (>99% ee) nsf.gov.

Table 1: Key Methodologies for the Stereoselective Synthesis of this compound

| Method | Catalyst/Enzyme | Oxidant/Reagent | Typical Yield | Typical Enantiomeric Excess (ee) | Notes |

| Jacobsen Asymmetric Epoxidation | Chiral Manganese Salen Complex | Aqueous NaOCl | ~90% | 85-88% | Enhanced rate and stability with axial ligands like P3NO; low catalyst loading (<1%) achievable. mdpi.comcore.ac.uk |

| Biocatalytic Resolution | Epoxide hydrolase (e.g., from Diplodia gossipina) | Racemic Indene Oxide | ~14% | >99.9% | Kinetic resolution of racemic mixture. sciengine.com |

| Oxazaborolidine-Catalyzed Reduction | CBS-Oxazaborolidine | Borane complex | N/A | >99% | Applied to specific indanone precursors. nsf.gov |

| Microbial Oxidation (Indirect) | Bacterial strains (Rhodococcus, Pseudomonas) | Oxygen | N/A | High (for diols) | Produces stereoselective indandiols, which can be converted to epoxide derivatives. sciengine.comscispace.com |

Overview of Current Academic Research Pertaining to this compound

Current academic research continues to focus on refining existing methodologies and exploring novel applications for this compound. Efforts are directed towards developing greener and more sustainable synthetic protocols, such as employing hydrogen peroxide as an oxidant in aqueous media with recyclable catalysts mdpi.comresearchgate.net. Investigations into immobilized catalysts, including graphene-supported systems, aim to improve catalyst recovery and reusability while maintaining high enantioselectivity mdpi.com. Furthermore, the synthesis of novel chiral ligands, such as inda(box) derivatives, which often utilize functionalized indene precursors, highlights the ongoing importance of indene chemistry in the development of advanced asymmetric catalytic systems nsf.gov. The continuous exploration of biocatalytic routes also seeks to enhance efficiency and reduce environmental impact in the production of this vital chiral synthon.

Structure

3D Structure

Properties

IUPAC Name |

(1aS,6aR)-6,6a-dihydro-1aH-indeno[1,2-b]oxirene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-4-7-6(3-1)5-8-9(7)10-8/h1-4,8-9H,5H2/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGCFMYYDATGNN-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(O2)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](O2)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363721 | |

| Record name | (1S,2R)-INDENE OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67528-26-1 | |

| Record name | (1S,2R)-INDENE OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthetic Methodologies for 1s,2r Indene Oxide

Chemical Asymmetric Epoxidation Strategies for Indene (B144670)

The direct asymmetric epoxidation of the prochiral olefin indene represents the most straightforward chemical approach to obtaining chiral indene oxide. Various catalytic systems have been explored to achieve high enantioselectivity and yield.

Metal-Catalyzed Asymmetric Epoxidation Approaches

Transition metal complexes, particularly those of manganese, have been extensively studied for their ability to catalyze the asymmetric epoxidation of unfunctionalized olefins like indene. These methods often involve the in-situ generation of a high-valent metal-oxo species that acts as the active oxygen transfer agent.

The Jacobsen-Katsuki epoxidation, utilizing chiral manganese-salen complexes, is a cornerstone of asymmetric epoxidation technology. The (R,R)-enantiomer of the Jacobsen catalyst is typically used to produce (1S,2R)-indene oxide. A key investigation into this reaction demonstrated that using aqueous sodium hypochlorite (B82951) (NaOCl) as the oxidant in the presence of an axial ligand, 4-(3-phenylpropyl)pyridine (B1219276) N-oxide (P(3)NO), leads to the formation of this compound in high yield and enantioselectivity. asm.orgnih.gov The axial ligand plays a dual role: it stabilizes the catalyst and accelerates the reaction by facilitating the transfer of the active oxidant, hypochlorous acid (HOCl), into the organic phase. asm.org This system allows for catalyst loadings of less than 1 mol%. asm.org

Optimal conditions for this epoxidation include using 0.75 mol% of the catalyst and 3 mol% of P(3)NO relative to indene, with the reaction being complete within 2.5 hours at -5 °C, affording the product with over 90% yield and an enantiomeric excess (ee) of 85-88%. nih.gov The turnover-limiting step in this catalytic cycle is the oxidation of the Mn(III) catalyst to the active Mn(V)=O species. asm.org Other oxidants, such as m-chloroperoxybenzoic acid (m-CPBA) in combination with N-methylmorpholine N-oxide (NMO), have also been employed with Jacobsen-type catalysts, showing temperature-dependent enantioselectivity. lboro.ac.uk

| Catalyst | Oxidant | Additive/Co-catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| (R,R)-Jacobsen Catalyst | NaOCl | 4-(3-phenylpropyl)pyridine N-oxide | Dichloromethane/Water | -5 | >90 | 85-88 | asm.orgnih.gov |

| (R,R)-Jacobsen Catalyst | m-CPBA | N-methylmorpholine N-oxide | Dichloromethane | -78 | - | High | lboro.ac.uk |

Dinuclear manganese complexes have also been investigated as catalysts for olefin epoxidation. Research into enantiopure dinuclear Mn(III)-Mn(IV) complexes derived from chiral 1,4,7-triazacyclononane (B1209588) ligands has shown catalytic activity for the epoxidation of indene using hydrogen peroxide as the oxidant. However, the enantiomeric excess achieved in these systems for indene epoxidation has been modest, reaching up to 13%. The proposed mechanism involves the attack of a sterically hindered high-valent manganese-oxo species on the olefin.

Application of Jacobsen-Type Salen Catalysts in Indene Epoxidation

Peroxyacid-Mediated Epoxidation in the Context of Enantioselective Indene Oxide Formation

While peroxyacids like m-CPBA are common epoxidizing agents, their use in non-catalyzed reactions typically results in racemic products. thieme-connect.de Achieving enantioselectivity requires the use of a chiral catalyst or a chiral peroxyacid. In the context of metal-catalyzed reactions, peroxyacids can be used in conjunction with chiral catalysts. For instance, Mn(III)-salen complexes can catalyze the epoxidation of indene using peroxycarboxylic acids generated in situ from urea-hydrogen peroxide and a carboxylic anhydride. researchgate.net This method has been reported to provide higher enantioselectivities and shorter reaction times compared to using aqueous hydrogen peroxide. researchgate.net However, the yield for the facile epoxidation of indene was only moderate, possibly due to the sensitivity of the resulting epoxide to the acidic conditions, leading to ring-opening side reactions. researchgate.net

Another approach involves the use of chiral dioxiranes, which can be generated in situ from a ketone and an oxidant like potassium peroxomonosulfate (Oxone). While this method has been applied to the asymmetric epoxidation of various olefins, early attempts with chiral ketones for indene epoxidation resulted in low enantiomeric excesses. rsc.org

Other Chemical Routes for Chiral Indene Oxide Synthesis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing an alternative to metal-based catalysts. Chiral iminium salts, for example, have been developed as catalysts for the asymmetric epoxidation of alkenes using Oxone as the stoichiometric oxidant. lboro.ac.uk These catalysts generate a chiral oxaziridinium salt in situ, which then acts as the oxygen transfer agent. While effective for various olefins, the application of these catalysts to indene has been explored with varying success.

Biocatalytic and Enzymatic Approaches for this compound Production

Biocatalysis offers a green and highly selective alternative to chemical synthesis. The use of whole-cell microorganisms or isolated enzymes for the epoxidation of indene can lead to the formation of this compound or its precursors with high enantiopurity. acs.orgrsc.org

Monooxygenases are a key class of enzymes utilized for this transformation. For instance, styrene (B11656) monooxygenase (SMO) from Pseudomonas putida CA-3 has been subjected to directed evolution to improve its efficiency in producing this compound. nih.gov Evolved variants of the enzyme demonstrated a 12-fold improvement in the oxidation rate of indene, yielding this compound with an impressive 97% ee and a 90% yield. nih.gov

Similarly, indole (B1671886) monooxygenases have been shown to catalyze the epoxidation of indene. wiley.comeurekalert.org An indole monooxygenase from Variovorax paradoxus EPS (VpIndA1) was engineered through structure-based design, resulting in a variant that produces this compound with an enantiomeric excess greater than 99%, a significant improvement from the 35% ee of the wild-type enzyme. eurekalert.orgresearchgate.net Quantum chemical calculations have supported a stepwise mechanism for the indene epoxidation by VpIndA1, proceeding through a carbocation intermediate. rsc.org

Dioxygenases, another class of enzymes, are also employed. Toluene (B28343) dioxygenase (TDO) from Pseudomonas putida F1 can oxidize indene to cis-(1S,2R)-indandiol, a direct precursor to the desired aminoindanol (B8576300). researchgate.net While the initial enzymatic oxidation produces a mixture of enantiomers, the presence of a dehydrogenase that selectively oxidizes the unwanted (1R,2S)-indandiol enantiomer allows for the kinetic resolution to yield highly enantioenriched cis-(1S,2R)-indandiol. researchgate.netmit.edu

Strains of Rhodococcus have also been identified as effective biocatalysts for indene oxidation. asm.orgjmb.or.krjmb.or.kr For example, Rhodococcus sp. strain I24, which possesses a toluene dioxygenase, can transform indene into cis-(1S,2R)-indandiol, a key synthon for Indinavir. jmb.or.krjmb.or.kr Scale-up experiments with Rhodococcus sp. B-264-1 have demonstrated the production of cis-(1S,2R)-indandiol at concentrations of up to 2 g/L with an enantiomeric excess greater than 99%. jmb.or.kr

| Biocatalyst (Organism/Enzyme) | Product | ee (%) | Yield/Titer | Reference |

| Pseudomonas putida CA-3 (Styrene Monooxygenase variant) | This compound | 97 | 90% | nih.gov |

| Variovorax paradoxus EPS (Indole Monooxygenase variant) | This compound | >99 | - | eurekalert.orgresearchgate.net |

| Pseudomonas putida F1 (Toluene Dioxygenase) | cis-(1S,2R)-Indandiol | >99 (after resolution) | 1.2 g/L | researchgate.netmit.edu |

| Rhodococcus sp. B-264-1 | cis-(1S,2R)-Indandiol | >99 | 2 g/L | jmb.or.kr |

| Rhodococcus sp. I24 | cis-(1S,2R)-Indandiol | - | - | jmb.or.krjmb.or.kr |

Dioxygenase-Mediated Oxygenation of Indene

Dioxygenase enzymes catalyze the incorporation of both atoms of molecular oxygen into a substrate. In the context of indene, this typically leads to the formation of a cis-diol, which can then be further processed to yield the desired indene oxide.

Toluene Dioxygenase (TDO) Systems from Pseudomonas putida and Their Stereochemical Outcomes

Toluene dioxygenase (TDO) from Pseudomonas putida has been extensively studied for its ability to oxidize indene. The wild-type TDO from P. putida F1 converts indene into a mixture of products, including cis-(1S,2R)-indandiol. nih.govmit.edu However, the initial enantiomeric excess (ee) for the desired (1S,2R)-enantiomer is often modest, around 30%. mit.eduresearchgate.net

A key feature of the P. putida system is the presence of a dehydrogenase enzyme that selectively oxidizes the undesired cis-(1R,2S)-indandiol. researchgate.netnih.gov This kinetic resolution effectively increases the enantiomeric excess of the remaining cis-(1S,2R)-indandiol to over 80-98%. mit.eduresearchgate.net Recombinant Escherichia coli cells expressing the TDO genes from P. putida have been developed to improve the process. nih.gov While constructs containing only the TDO genes produce cis-(1S,2R)-indandiol with an ee of about 30%, co-expression of the dehydrogenase gene leads to the production of chirally pure cis-(1S,2R)-indandiol (>99% ee). nih.gov Directed evolution studies on TDO have also been conducted to reduce the formation of byproducts like 1-indenol and increase the yield of cis-indandiol. nih.gov

Table 1: Stereochemical Outcomes of Indene Oxygenation by P. putida TDO Systems

| Biocatalyst System | Key Product(s) | Enantiomeric Excess (ee) of cis-(1S,2R)-indandiol | Reference(s) |

| P. putida F1 (Wild-Type) | cis-(1S,2R)-indandiol, (1R)-indenol | Initially ~30%, increases to >80% with bioresolution | mit.eduresearchgate.net |

| Recombinant E. coli (TDO genes only) | cis-(1S,2R)-indandiol | ~30% | nih.gov |

| Recombinant E. coli (TDO + dehydrogenase genes) | cis-(1S,2R)-indandiol | >99% | nih.gov |

| P. putida UV4 | inden-1-ol, indan-1-one | Not directly applicable for this compound precursor | nih.gov |

Biotransformation of Indene by Rhodococcus Species for Chiral Diol Precursors

Various Rhodococcus species are also capable of transforming indene into chiral indandiols. Rhodococcus sp. strain I24, for instance, can produce cis-(1S,2R)-indandiol and trans-(1R,2R)-indandiol. frontiersin.orgmdpi.com This suggests the presence of both dioxygenase and monooxygenase activities. nih.govmdpi.com The production of cis-(1S,2R)-indandiol by Rhodococcus sp. can reach high enantiomeric excess, often greater than 99%. mit.edujmb.or.kr

In some cases, Rhodococcus strains like B-264-1 have been shown to produce final titers of cis-(1S,2R)-indandiol exceeding 4 g/L, which is a significant improvement over some P. putida processes. mit.edu Similar to P. putida, the high enantiomeric purity is often achieved through the selective dehydrogenation of the unwanted cis-(1R,2S)-indandiol enantiomer. mit.eduresearchgate.net Metabolic engineering efforts on Rhodococcus sp. have led to mutant strains with improved bioconversion properties, including a twofold increase in the yield of (2R)-indandiol. capes.gov.brnih.gov

Monooxygenase-Catalyzed Epoxidation of Indene

Monooxygenase enzymes catalyze the insertion of a single oxygen atom from O₂ into a substrate. For indene, this directly yields indene oxide.

Styrene Monooxygenase (SMO) from Pseudomonas putida CA-3 in this compound Formation

Styrene monooxygenase (SMO) from Pseudomonas putida CA-3 is a well-characterized enzyme that catalyzes the epoxidation of various alkenes, including indene. researchgate.netnih.gov The wild-type SMO produces this compound as the predominant enantiomer with a high enantiomeric excess of 97%. researchgate.netnih.gov The biotransformation of indene by cells expressing SMO primarily yields indene oxide with an average yield of around 90%. researchgate.netnih.gov

Through in vitro evolution techniques like error-prone PCR, variants of SMO have been generated with significantly improved activity. researchgate.netnih.gov Some of these evolved variants exhibit up to a 12-fold increase in the rate of indene oxidation compared to the wild-type enzyme, while maintaining the high stereoselectivity for this compound. researchgate.netnih.govresearchgate.net

Table 2: Performance of Wild-Type and Evolved SMO from P. putida CA-3 in Indene Epoxidation

| Enzyme Variant | Relative Indene Oxidation Rate | Product | Enantiomeric Excess (ee) of this compound | Reference(s) |

| Wild-Type SMO | 1x | This compound | 97% | researchgate.netnih.gov |

| Evolved SMO (Round 3) | Up to 12x | This compound | 97% | researchgate.netnih.govresearchgate.net |

Indole Monooxygenase (VpIndA1) and Engineered Variants for Enhanced this compound Stereoselectivity

Indole monooxygenase (VpIndA1) from Variovorax paradoxus EPS is another flavoprotein monooxygenase that can catalyze the epoxidation of indene. The wild-type enzyme, however, shows relatively low stereoselectivity, producing this compound with an enantiomeric excess of only 35.1%. researchgate.netresearcher.liferesearchgate.net

Through structure-based redesign of the enzyme's substrate cavity, researchers have successfully engineered variants of VpIndA1 with dramatically enhanced stereospecificity. researchgate.netresearcher.liferesearchgate.net By making specific amino acid substitutions, the enantiomeric excess for the production of this compound was increased from 35.1% to an exceptional 99.8%. researchgate.netresearcher.liferesearchgate.netresearcher.life This work highlights the power of protein engineering to tailor biocatalysts for specific, highly stereoselective transformations. rcsb.org

Table 3: Enhancement of Stereoselectivity in VpIndA1 through Protein Engineering

| Enzyme | Key Product | Enantiomeric Excess (ee) of this compound | Reference(s) |

| Wild-Type VpIndA1 | This compound | 35.1% | researchgate.netresearcher.liferesearchgate.net |

| Engineered VpIndA1 Variant | This compound | 99.8% | researchgate.netresearcher.liferesearchgate.netresearcher.life |

Peroxygenase Enzymes (e.g., Agrocybe aegerita Peroxygenase) in Indene Epoxidation

Fungal unspecific peroxygenases (UPOs) represent another class of enzymes capable of epoxidizing indene. acs.org The aromatic peroxygenase from Agrocybe aegerita (AaeUPO) utilizes hydrogen peroxide to catalyze oxyfunctionalization reactions. acs.orgpsu.edu However, in the case of indene epoxidation, the wild-type AaeUPO shows almost no enantiomeric excess (2.3%) for this compound. researchgate.net While these enzymes are effective for other substrates, their native form is not suitable for the stereoselective synthesis of this compound. Further protein engineering may be required to improve their stereoselectivity for this specific transformation.

Haloperoxidase-Catalyzed Bioconversion Routes to Indene Oxide

Haloperoxidases are enzymes that catalyze the halogenation of organic compounds in the presence of a halide ion and an oxidant, typically hydrogen peroxide. udel.edu While often characterized by a lack of substrate specificity, their catalytic activity can be harnessed for specific biotransformations. udel.edu The application of haloperoxidases to the synthesis of this compound involves a two-step process: an initial enzymatic conversion of indene to a chiral halohydrin, followed by a chemical cyclization to form the epoxide. google.com

It was discovered that neutral haloperoxidases from certain fungal cultures could convert indene only when bromide ions were supplied to the reaction system. google.com The enzymatic reaction, initiated by the slow addition of hydrogen peroxide to prevent enzyme inactivation, produces a trans-bromoindanol. researchgate.netgoogle.com This bromohydrin intermediate is stable under the neutral conditions of the bioconversion but can be efficiently converted to the corresponding epoxide by raising the pH to a basic range (e.g., >12). google.com The enantioselectivity of the final epoxide product is dependent on the specific fungal culture used. google.com

Fungal Haloperoxidase Systems (e.g., Diplodia gossipina) in Indene Derivatization

A notable example of this biocatalytic approach is the use of a crude enzyme preparation from the fungus Curvularia protuberata MF5400. researchgate.net This system was found to convert indene into the chiral (2S,1S)-bromoindanol. researchgate.netgoogle.com This transformation requires both hydrogen peroxide and bromide ions. researchgate.net The resulting (2S,1S)-bromoindanol can then be chemically converted to the desired this compound through basification. researchgate.netgoogle.com This combined chemoenzymatic process provides a pathway to the enantiomerically pure epoxide from the achiral starting material, indene. google.com The biotransformation of indene to this compound has also been reported using a crude enzyme extract from the fungus Curvularia protuberata. udel.edu

Table 1: Two-Step Chemoenzymatic Conversion of Indene to this compound

| Step | Process | Catalyst/Reagents | Product | Key Findings |

|---|---|---|---|---|

| 1 | Enzymatic Halogenation | Crude enzyme from Curvularia protuberata MF5400, Indene, Bromide ions, H₂O₂ | (2S,1S)-bromo-indanol | The enzymatic product is predominantly the (2S,1S)-bromo-indanol enantiomer. google.com |

Epoxide Hydrolase-Mediated Kinetic Resolution of Racemic Indene Oxide

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of an epoxide ring by adding a water molecule to form the corresponding vicinal diol, without the need for cofactors. researchgate.netwur.nlnih.gov Many EHs exhibit high enantioselectivity, meaning they preferentially act on one enantiomer in a racemic mixture. researchgate.netresearchgate.net This property makes them highly effective biocatalysts for the kinetic resolution of racemic epoxides. researchgate.netscispace.com

In a kinetic resolution process, the EH selectively hydrolyzes the undesired epoxide enantiomer into its corresponding diol. researchgate.net As the reaction proceeds, the unreacted epoxide becomes progressively enriched in the desired, less reactive enantiomer. researchgate.net If the enzyme's enantioselectivity is sufficiently high, this method can yield an enantiopure epoxide with a theoretical maximum yield of 50%. wur.nl This strategy is a widely used biocatalytic tool for producing optically pure epoxides from inexpensive racemic starting materials. wur.nlnih.gov

Enantioselective Hydrolysis of (1R,2S)-Indene Oxide by Fungal Epoxide Hydrolases (e.g., Diplodia gossipina)

Fungal epoxide hydrolases have proven particularly effective for the kinetic resolution of racemic indene oxide. researchgate.netnih.govwur.nl In a screening study of eighty different fungal strains, Diplodia gossipina ATCC 16391 was identified as the best catalyst for producing this compound. researchgate.netwur.nlresearchgate.net The epoxide hydrolase from this fungus selectively hydrolyzes the (1R,2S)-enantiomer of racemic indene oxide. google.comjustia.com This leaves the desired this compound unreacted. researchgate.net

Process development studies revealed that the optical purity, measured as enantiomeric excess (ee), of the resulting this compound is dependent on factors such as pH and the initial substrate concentration. researchgate.net Through optimization of these parameters, a shake-flask-scale bioprocess was developed that enabled the production of preparative quantities of optically pure (ee = 100%) this compound. researchgate.net This demonstrates the practical utility of using whole cells of Diplodia gossipina for the efficient bio-resolution of racemic indene oxide. researchgate.netgoogle.com

Table 2: Bio-resolution of Racemic Indene Oxide using Diplodia gossipina

| Parameter | Description |

|---|---|

| Biocatalyst | Diplodia gossipina ATCC 16391 (whole cells) researchgate.netgoogle.com |

| Substrate | Racemic indene oxide researchgate.net |

| Reaction | Enantioselective hydrolysis of (1R,2S)-indene oxide google.com |

| Desired Product | This compound researchgate.net |

| Byproduct | (1R,2S)-indane-1,2-diol |

| Key Finding | The process can yield this compound with 100% enantiomeric excess (ee). researchgate.net |

| Process Variables | Optical purity is dependent on pH and substrate concentration. researchgate.net |

Mechanistic Investigations of 1s,2r Indene Oxide Transformations

Chemical Reaction Pathways Involving (1S,2R)-Indene Oxide as a Substrate

Nucleophilic Ring-Opening Reactions of the Epoxide Moiety

The strained three-membered ring of epoxides makes them susceptible to ring-opening reactions by nucleophiles. These reactions can be catalyzed by either acid or base, and the regioselectivity and stereochemistry of the product depend on the reaction conditions and the structure of the epoxide.

Analysis of Regioselectivity and Stereochemical Inversion in Nucleophilic Attack

The ring-opening of asymmetric epoxides can result in two different constitutional isomers. The preferred product is determined by the reaction mechanism, which is influenced by the reaction conditions.

Under basic or neutral conditions, the ring-opening of an epoxide proceeds via an SN2 mechanism. In this pathway, the nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. libretexts.orglibretexts.org This is because the epoxide oxygen is a poor leaving group (alkoxide anion), and the reaction requires a "push" from a potent nucleophile. libretexts.org The attack occurs from the backside, leading to an inversion of the stereochemical configuration at the site of attack. libretexts.org

In the case of this compound, the C2 carbon is less sterically hindered than the benzylic C1 carbon. Therefore, under basic conditions, a nucleophile will preferentially attack the C2 position, resulting in a trans-1-nucleophile-2-indanol product with inversion of configuration at C2.

Influence of Acidic Conditions on Ring-Opening Regioselectivity and Carbocation Stability

Under acidic conditions, the epoxide oxygen is first protonated, creating a good leaving group. libretexts.orglibretexts.org This protonation facilitates the breaking of the C-O bond and the reaction proceeds through a mechanism with significant SN1 character. libretexts.orglibretexts.org A partial positive charge develops on the carbon atoms of the epoxide ring, with a greater positive charge residing on the more substituted carbon, which can better stabilize the charge. libretexts.orgrutgers.edu Consequently, the nucleophile preferentially attacks the more substituted carbon atom. libretexts.orglibretexts.orgmasterorganicchemistry.com

For this compound, the C1 carbon is a benzylic carbon and can better stabilize a positive charge. Therefore, under acidic conditions, the nucleophile will attack the C1 position. mdpi.comnsf.gov This attack still occurs from the backside, leading to inversion of configuration at the C1 carbon. masterorganicchemistry.com The resulting product is a trans-1-nucleophile-2-indanol.

The stability of carbocations is influenced by several factors, including the number of alkyl substituents and conjugation with multiple bonds or lone pairs of electrons. rutgers.edu Benzylic carbocations are particularly stable due to the delocalization of the positive charge into the aromatic ring.

The Ritter Reaction for Stereoselective Amination Utilizing this compound

The Ritter reaction is a chemical method that converts a nitrile into an N-alkyl amide using an electrophilic alkylating agent, typically generated from an alkene or an alcohol in the presence of a strong acid. wikipedia.org This reaction can be applied to this compound for the stereoselective synthesis of cis-1-amino-2-indanol, a key intermediate in the synthesis of the HIV protease inhibitor Indinavir. mdpi.commdpi.com

In the presence of a strong acid like sulfuric acid, this compound undergoes ring-opening to form a benzylic carbocation at the C1 position. mdpi.comnsf.gov This carbocation is then trapped by a nitrile, such as acetonitrile (B52724), to form a nitrilium ion intermediate. mdpi.comnsf.govresearchgate.net Although the initial trapping of the carbocation by the nitrile can occur from either face, leading to a mixture of cis and trans nitrilium ions, the subsequent intramolecular cyclization to form an oxazoline (B21484) can only proceed from the cis isomer. mdpi.comnsf.govmdpi.com This reversibility of the nitrilium ion formation channels the reaction through the cis pathway, leading to a high degree of stereoselectivity. mdpi.commdpi.com Finally, hydrolysis of the oxazoline yields the desired cis-1-amino-2-indanol. mdpi.comnih.gov

The use of fuming sulfuric acid (H₂SO₄ with dissolved SO₃) has been shown to improve the yield of the Ritter reaction by suppressing the formation of an indanone byproduct. mdpi.com Mechanistic studies suggest that in the presence of SO₃, the epoxide forms a cyclic sulfate (B86663) intermediate, which then opens to form a carbocation that is trapped by the nitrile. mdpi.com

Non-Enzymatic Hydrolysis and Rearrangement Pathways of Indene (B144670) Oxide

This compound can undergo non-enzymatic hydrolysis under both acidic and basic conditions to yield 1,2-indanediol. The stereochemical outcome of the hydrolysis depends on the conditions. Acid-catalyzed hydrolysis proceeds with the attack of water at the more substituted C1 position, leading to a trans-1,2-diol. libretexts.org Basic hydrolysis involves the attack of a hydroxide (B78521) ion at the less substituted C2 position, also resulting in a trans-1,2-diol due to SN2-type inversion. libretexts.org

Studies have shown that the biological oxidation of indene can produce indene oxide, which is then subject to non-enzymatic hydration to form a trans-diol. researchgate.net In some cases, rearrangement of the epoxide can occur, potentially through an arene oxide-NIH shift mechanism. researchgate.net

Enzymatic Reaction Mechanisms in this compound Biosynthesis and Transformation

The biosynthesis of this compound and its subsequent enzymatic transformations are of significant interest for the production of valuable chiral building blocks.

Several microorganisms have been identified that can oxidize indene. For instance, some Rhodococcus species oxidize indene via a monooxygenase to produce this compound. mit.edu This epoxide can then be non-enzymatically hydrolyzed to form both cis-(1S,2R)-indandiol and trans-(1R,2R)-indandiol. mit.edu Other bacterial systems, such as those expressing toluene (B28343) dioxygenase (TDO), can convert indene to cis-(1S,2R)-indandiol directly. mit.eduuni-stuttgart.de

Flavoprotein monooxygenases, specifically group E monooxygenases (GEMs), are capable of catalyzing the enantioselective epoxidation of indene. nih.gov Structural and mechanistic studies of an indole (B1671886) monooxygenase from Variovorax paradoxus EPS (VpIndA1) have provided insights into the basis of its substrate and stereoselectivity. nih.gov By redesigning the substrate cavity of this enzyme, researchers were able to significantly enhance the stereoselectivity for the production of this compound, achieving an enantiomeric excess of up to 99.8%. nih.gov

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. wur.nlwikipedia.org These enzymes are important for detoxification and metabolic processes. wikipedia.org The limonene-1,2-epoxide (B132270) hydrolase (LEH) from Rhodococcus erythropolis DCL14 has been studied for its ability to hydrolyze limonene-1,2-epoxide. wikipedia.org The expression of such epoxide hydrolases in organisms that produce this compound can be used to selectively hydrolyze the epoxide to a specific diol. For example, expressing limonene-1,2-epoxide hydrolase in a Rhodococcus strain producing this compound resulted in the enantioselective hydrolysis of the epoxide to trans-(1R,2R)-indandiol. mit.edu

Mechanistic Details of Dioxygenase-Catalyzed Indene Oxidation to Diols

The enzymatic oxidation of indene by dioxygenases, particularly toluene dioxygenase (TDO) and naphthalene (B1677914) dioxygenase (NDO), serves as a key method for producing vicinal cis-diols. These reactions are highly stereospecific and provide valuable chiral synthons for various applications.

The generally accepted mechanism for dioxygenase-catalyzed arene dihydroxylation involves the activation of molecular oxygen by a non-heme iron center within the enzyme's active site. psu.edu For indene, this process leads to the formation of a peroxide intermediate, which then collapses to yield the corresponding cis-dihydrodiol. The stereochemical outcome of this reaction is dependent on the specific dioxygenase employed. For instance, TDO-catalyzed oxidation of indene primarily yields (1S,2R)-indandiol, while NDO favors the formation of the opposite enantiomer, (1R,2S)-indandiol. typeset.io

The formation of these cis-diols is a result of the enantiospecific incorporation of both atoms of molecular oxygen into the substrate. asm.org This process is distinct from monooxygenase-catalyzed reactions, which typically form epoxides that are subsequently hydrolyzed to trans-diols. psu.edu The dioxygenase catalytic cycle involves the reduction of the ferric iron center to the ferrous state, which then binds to molecular oxygen. This complex subsequently reacts with the indene substrate. asm.org

Interestingly, besides the primary cis-diol products, dioxygenase-catalyzed oxidation of indene can also lead to the formation of other byproducts, such as inden-1-ol and indan-1-one. The presence of these compounds suggests the potential involvement of carbon-centered radical intermediates in minor reaction pathways. nih.gov

Table 1: Products of Dioxygenase-Catalyzed Indene Oxidation

| Enzyme | Substrate | Major Product | Minor Products |

| Toluene Dioxygenase (TDO) | Indene | (1S,2R)-Indandiol typeset.io | Inden-1-ol, Indan-1-one nih.gov |

| Naphthalene Dioxygenase (NDO) | Indene | (1R,2S)-Indandiol typeset.io | (1S)-Indenol asm.org |

Catalytic Cycles and Oxygen Transfer Mechanisms of Monooxygenases in Indene Epoxidation

Monooxygenases, particularly flavoprotein monooxygenases and cytochrome P450 enzymes, are instrumental in the epoxidation of indene to form this compound. These enzymes follow distinct catalytic cycles to activate molecular oxygen and transfer a single oxygen atom to the substrate's double bond.

Flavoprotein Monooxygenases: Group E monooxygenases, such as styrene (B11656) monooxygenase (SMO), are known to catalyze the enantioselective epoxidation of various substrates, including indene. researchgate.net The catalytic cycle of these single-component flavoprotein monooxygenases involves the reduction of the flavin adenine (B156593) dinucleotide (FAD) cofactor by NAD(P)H. mdpi.com The reduced FAD then reacts with molecular oxygen to form a C4a-hydroperoxyflavin intermediate. This electrophilic intermediate is the key oxidizing species responsible for transferring an oxygen atom to the indene double bond, resulting in the formation of the epoxide and the C4a-hydroxyflavin. researchgate.netmdpi.com The subsequent elimination of a water molecule regenerates the oxidized FAD, completing the catalytic cycle. mdpi.com

Cytochrome P450 Monooxygenases: Cytochrome P450 enzymes utilize a heme cofactor to catalyze epoxidation. illinois.edu The catalytic cycle begins with the binding of the substrate to the ferric (Fe³⁺) state of the enzyme. illinois.edu A one-electron reduction, typically from a redox partner, converts the iron to the ferrous (Fe²⁺) state, which can then bind molecular oxygen. illinois.educhemrxiv.org A second electron transfer and subsequent protonation lead to the formation of a high-valent iron-oxo species, often referred to as Compound I, which is a powerful oxidant. chemrxiv.org This species then transfers its oxygen atom to the indene double bond in a concerted or stepwise manner, yielding the epoxide product and returning the enzyme to its ferric resting state. illinois.edu In some cases, a ferric hydroperoxo species (Compound 0) has been proposed as the active oxidant in epoxidation reactions. chemrxiv.orgpnas.org

The enantioselectivity of these monooxygenases in producing this compound is a critical aspect of their utility in biocatalysis. For example, structure-based redesign of an indole monooxygenase has been shown to dramatically enhance the stereospecificity for the production of this compound. researchgate.net

Table 2: Key Intermediates in Monooxygenase Catalytic Cycles for Epoxidation

| Enzyme Type | Key Oxidizing Intermediate | Oxygen Source | Electron Donor |

| Flavoprotein Monooxygenase | C4a-hydroperoxyflavin researchgate.netmdpi.com | O₂ | NAD(P)H mdpi.com |

| Cytochrome P450 | Iron(IV)-oxo porphyrin radical cation (Compound I) or Ferric hydroperoxo (Compound 0) chemrxiv.org | O₂ | NAD(P)H chemrxiv.org |

Hydrolytic Mechanism of Epoxide Hydrolases in Epoxide Ring Opening

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols without the need for cofactors. nih.gov The ring-opening of this compound by these enzymes is a crucial transformation. The mechanism of hydrolysis can vary among different families of epoxide hydrolases.

Most commonly, epoxide hydrolases belong to the α/β-hydrolase fold superfamily. nih.gov The catalytic mechanism of these enzymes typically proceeds via a two-step process involving a covalent enzyme-substrate intermediate. The reaction is initiated by a nucleophilic attack of an aspartate residue in the active site on one of the epoxide carbons, leading to the formation of a covalent ester intermediate and inversion of configuration at that carbon. scispace.com A subsequent hydrolytic step, activated by a charge-relay system involving a histidine and another aspartate residue, cleaves the ester bond, releasing the diol product and regenerating the enzyme. scispace.com Under neutral or basic conditions, the nucleophilic attack generally occurs at the sterically less hindered carbon atom in a typical Sₙ2-type reaction. scispace.com

However, some epoxide hydrolases, such as limonene-1,2-epoxide hydrolase (LEH), which can also act on indene oxide, employ a different, non-covalent mechanism. wikipedia.org In this case, the hydrolysis occurs through a one-step, general acid-base catalyzed mechanism. wikipedia.org An acidic residue in the active site protonates the epoxide oxygen, enhancing the electrophilicity of the epoxide carbons. A water molecule, activated by a basic residue, then acts as a nucleophile, attacking one of the epoxide carbons to open the ring and form the diol. wikipedia.org Quantum-mechanical and molecular-mechanical studies of LEH-mediated hydrolysis suggest a preference for attack at the more substituted epoxide carbon, indicating an acid-catalyzed mechanism. wikipedia.org

The regioselectivity of the epoxide ring-opening is influenced by both steric and electronic factors within the enzyme's active site.

Table 3: Mechanistic Features of Epoxide Hydrolase Families

| Epoxide Hydrolase Family | Key Mechanistic Feature | Intermediate | Key Residues |

| α/β-Hydrolase Fold | Covalent catalysis scispace.com | Covalent ester intermediate scispace.com | Catalytic triad (B1167595) (e.g., Asp-His-Asp) scispace.com |

| Limonene Epoxide Hydrolase-like | General acid-base catalysis wikipedia.org | Non-covalent wikipedia.org | Asp, Arg, Tyr, Asn wikipedia.org |

Substrate Recognition, Binding Modes, and Active Site Geometry in Indene-Transforming Biocatalysts

The specificity and efficiency of enzymes that transform indene and its derivatives are dictated by the precise three-dimensional architecture of their active sites and the specific interactions formed with the substrate. wikipedia.orgkhanacademy.org

Substrate Recognition and Binding Modes: The active site of an enzyme is a pocket or groove where the substrate binds and the chemical reaction occurs. wikipedia.orgnumberanalytics.com For enzymes acting on indene, substrate recognition is governed by a combination of shape complementarity, hydrophobic interactions, hydrogen bonding, and electrostatic interactions. khanacademy.orgnumberanalytics.com The non-polar nature of the indene molecule suggests that hydrophobic interactions with non-polar amino acid residues in the active site play a significant role in its initial binding and orientation.

The specific orientation of the substrate within the active site is crucial for determining the stereochemical outcome of the reaction. frontiersin.org For instance, in dioxygenases, the way indene docks into the active site relative to the reactive iron-oxygen species determines which face of the double bond is oxidized, leading to either (1S,2R)- or (1R,2S)-indandiol. typeset.io Similarly, in monooxygenases, the binding mode of indene dictates the enantioselectivity of epoxidation. researchgate.net Studies have shown that even in the same enzyme, multiple binding modes for a substrate can exist, with only one being catalytically productive. acs.orgresearchgate.net

Active Site Geometry: The active site is composed of binding residues, which hold the substrate in place, and catalytic residues, which directly participate in the reaction mechanism. numberanalytics.com The spatial arrangement of these residues, known as the active site geometry, is finely tuned to stabilize the transition state of the reaction, thereby lowering the activation energy. wikipedia.orgnih.gov

In dioxygenases and monooxygenases, the active site geometry ensures the precise positioning of the indene substrate relative to the activated oxygen species. typeset.iouni-halle.de For example, in naphthalene dioxygenase, the active site contains a 2-His-1-carboxylate facial triad that coordinates the non-heme iron center, creating the catalytic environment for dioxygen activation and insertion. typeset.io

In epoxide hydrolases, the active site geometry brings the catalytic residues (e.g., the nucleophilic aspartate and the charge-relay system) into close proximity with the bound this compound. scispace.com The shape of the active site cavity also influences which of the two epoxide carbons is more accessible to the nucleophilic attack, thus controlling the regioselectivity of the ring-opening reaction.

Structure-guided engineering of the active site, by mutating specific amino acid residues, has proven to be a powerful tool for altering and improving the properties of these enzymes, such as enhancing stereoselectivity or expanding substrate tolerance. researchgate.netfrontiersin.org

Advanced Applications of 1s,2r Indene Oxide in Complex Organic Synthesis

Precursor Role in the Stereoselective Synthesis of Chiral Aminoindanol (B8576300) Derivatives

(1S,2R)-Indene oxide is a critical intermediate in the stereoselective synthesis of chiral aminoindanol derivatives, which are essential components in various pharmaceuticals.

Derivation of cis-(1S,2R)-1-Aminoindan-2-ol from this compound for Pharmaceutical Intermediates

The synthesis of cis-(1S,2R)-1-aminoindan-2-ol from this compound is a well-established pathway for producing pharmaceutical intermediates. This transformation typically involves the regioselective and stereoselective ring-opening of the epoxide. One common method involves a Ritter-type reaction, where the epoxide is treated with acetonitrile (B52724) under acidic conditions, followed by hydrolysis. This sequence, when starting from enantiomerically pure this compound, yields the desired cis-(1S,2R)-1-aminoindan-2-ol with high enantiomeric purity google.commdpi.comnih.gov.

The synthesis of this compound itself can be achieved through the Jacobsen epoxidation of indene (B144670) using (R,R)-Mn-Salen catalysts, which provides the epoxide in good enantiomeric excess mdpi.comacs.orgpsu.eduresearchgate.net. Alternatively, biocatalytic methods using haloperoxidases or other enzymes can also be employed for the stereoselective oxidation of indene to indene oxide or indanediols, offering environmentally friendly routes google.comresearchgate.netresearchgate.net.

Strategies for Stereocontrol in Downstream Derivatization towards Indinavir Sulfate (B86663) Precursors

This compound is a pivotal intermediate in the synthesis of Indinavir sulfate (Crixivan®), a highly effective HIV protease inhibitor mdpi.comnih.govacs.orgresearchgate.netresearchgate.netmdpi.com. The structure of Indinavir contains five stereogenic centers, and the precise stereochemistry of the cis-(1S,2R)-1-aminoindan-2-ol moiety, derived from this compound, is crucial for its therapeutic activity nih.govacs.org.

Strategies for stereocontrol in the downstream derivatization focus on preserving and transferring the chirality from this compound. The ring-opening of the epoxide with ammonia (B1221849) or an amine source, followed by subsequent functionalization, must maintain the stereochemical integrity. For instance, the Ritter reaction followed by hydrolysis, as mentioned above, is a key step that preserves the stereochemistry at the carbon bearing the hydroxyl group. Further modifications to introduce other functionalities, such as the amide linkage in Indinavir, are designed to proceed with high stereoselectivity, often utilizing the inherent chirality of the aminoindanol scaffold to direct subsequent reactions nih.govacs.orgmdpi.com.

Utility as a Chiral Building Block for the Construction of Diverse Molecular Scaffolds

Beyond its role in specific drug syntheses, this compound serves as a general chiral building block for constructing a wide array of complex molecular scaffolds. The epoxide moiety is highly reactive and can undergo nucleophilic ring-opening reactions with various nucleophiles (e.g., amines, alcohols, thiols, organometallics), introducing functionality and stereocenters into target molecules wur.nl.

The rigid indane framework combined with the epoxide's reactivity allows for the stereocontrolled synthesis of polycyclic compounds, heterocycles, and other complex organic structures. Its application extends to the synthesis of chiral auxiliaries and ligands used in asymmetric catalysis researchgate.netwur.nlnordmann.global.

Employment in the Introduction of Defined Adjacent Chirality Centers into Target Molecules

The epoxide ring of this compound inherently contains two adjacent stereocenters. Nucleophilic attack at either carbon of the epoxide, depending on the reaction conditions and the nature of the nucleophile, can lead to the formation of vicinal functional groups with defined relative and absolute stereochemistry. For example, ring-opening with nitrogen nucleophiles can introduce an amino group adjacent to a hydroxyl group, creating the 1,2-aminoalcohol motif. This ability to reliably install adjacent chirality centers makes this compound a valuable synthon for creating complex stereochemical arrangements in target molecules wur.nl.

Role in Polymer Chemistry, Specifically in the Depolymerization of Poly(indene carbonate)

This compound is also relevant in polymer chemistry, particularly concerning the synthesis and degradation of poly(indene carbonate) (PIC). PIC is a polycarbonate derived from the copolymerization of indene oxide and carbon dioxide. Research has shown that PIC can undergo depolymerization, and under certain conditions, indene oxide can be reformed as a product acs.orgresearchgate.netresearchgate.net.

The depolymerization of poly(indene carbonate) has been investigated, revealing that light is required for its degradation, proceeding via a radical pathway acs.org. While cis-indene carbonate is the primary product of depolymerization, small quantities of indene oxide can also be generated. The pathway for indene oxide production is suppressed in the presence of added carbon dioxide acs.orgresearchgate.net. The study of these depolymerization processes is important for understanding the end-of-life cycle of these polymers and for developing strategies for chemical recycling and material circularity acs.orgresearchgate.netrsc.orgrsc.org.

Computational and Theoretical Studies on 1s,2r Indene Oxide and Its Transformations

Molecular Modeling and Docking Studies of Enzyme-Substrate Interactions in Indene (B144670) Epoxidation

Molecular modeling and docking studies have been instrumental in elucidating the interactions between enzymes and substrates during the epoxidation of indene. These computational techniques provide insights into the binding modes of substrates within the active site of enzymes, which is crucial for understanding stereoselectivity and catalytic mechanisms.

One area of significant research has been the study of naphthalene (B1677914) dioxygenase (NDO), an enzyme known to catalyze the hydroxylation of aromatic compounds. Docking studies with indole (B1671886), naphthalene, and biphenyl (B1667301) within the substrate pocket of NDO have revealed the presence of subpockets. nih.govresearchgate.net The subpocket located near the active site iron is preferentially occupied by the aromatic ring that undergoes hydroxylation. nih.govresearchgate.net This positioning has direct implications for the substrate specificity and the enantiospecificity of the products. nih.govresearchgate.net The plausible location for dioxygen binding is between this subpocket and the catalytic iron, which aligns with the observed stereochemistry of the reaction products. nih.govresearchgate.net

In a study on the indole monooxygenase VpIndA1 from Variovorax paradoxus EPS, crystal structures in complex with substrates revealed productive binding modes. researchgate.netnih.gov These findings, supported by force-field calculations and rapid mixing kinetics, shed light on the structural basis of substrate and stereoselectivity. researchgate.netnih.gov For instance, molecular modeling has been used to understand how mutations in the active site can dramatically enhance the stereoselectivity for the production of (1S,2R)-indene oxide. researchgate.netnih.govresearchgate.net

Docking simulations using algorithms like Autodock VINA have been employed to model the interaction of substrates like naphthalene with peroxygenases. acs.org These simulations show the substrate positioned within the active site, highlighting key interactions with amino acid residues that orient the substrate for catalysis. acs.org For example, in the active site of a fungal peroxygenase, naphthalene is placed between specific phenylalanine residues, engaging in strong hydrophobic interactions that dictate its orientation for epoxidation. acs.org

| Enzyme | Substrate(s) | Key Findings |

| Naphthalene Dioxygenase (NDO) | Indole, Naphthalene, Biphenyl | The active site contains subpockets that dictate substrate positioning and enantiospecificity. nih.govresearchgate.net |

| Indole Monooxygenase (VpIndA1) | Indole, Indene | Revealed productive substrate binding modes and the structural basis for stereoselectivity. researchgate.netnih.gov |

| Fungal Peroxygenase | Naphthalene | Docking simulations showed specific hydrophobic interactions orienting the substrate for epoxidation. acs.org |

Force-Field Calculations and Rapid Mixing Kinetics for Elucidating Stereoselectivity in Biocatalytic Systems

Force-field calculations and rapid mixing kinetics are powerful tools for investigating the dynamics and stereoselectivity of biocatalytic reactions involving indene oxide. These methods provide quantitative data on reaction rates and the energetic landscapes of different reaction pathways.

Research on the indole monooxygenase VpIndA1 has effectively combined force-field calculations with rapid mixing kinetics to understand the structural basis of stereoselectivity. researchgate.netnih.govrcsb.org These studies demonstrated that specific mutations in the substrate-binding cavity could dramatically increase the enantiomeric excess (ee) for the production of this compound from 35.1% to 99.8%. researchgate.netnih.govrcsb.org Force-field calculations helped to rationalize these experimental observations by modeling the energetic differences between the transition states leading to the (1S,2R) and (1R,2S) enantiomers.

Rapid mixing techniques allow for the study of fast, pre-steady-state kinetics of enzymatic reactions, which are often complete in milliseconds. springernature.com By mixing the enzyme and substrate and monitoring the reaction progress over very short timescales, researchers can gain insights into the individual steps of the catalytic cycle. springernature.com This is particularly important for understanding how the enzyme controls the stereochemical outcome of the reaction.

While detailed kinetic data specifically for this compound formation using these techniques is often embedded within broader studies, the principles are well-established. For example, in the study of other epoxides, kinetic resolution processes are analyzed to determine the enantioselectivity of the enzymatic reaction. wur.nl

| Enzyme Variant | Substrate | Enantiomeric Excess (ee) of this compound | Reference |

| Wild-type VpIndA1 | Indene | 35.1% | researchgate.netnih.govrcsb.org |

| Redesigned VpIndA1 | Indene | 99.8% | researchgate.netnih.govrcsb.org |

Quantum Chemical Analyses of Reaction Transition States and Intermediates in Indene Oxide Chemistry

Quantum chemical calculations are essential for a detailed understanding of the electronic structure and energetics of transition states and intermediates in the reactions of indene oxide. These methods can model bond-breaking and bond-forming processes with high accuracy, providing insights that are inaccessible through experimental methods alone.

Studies on the acid-catalyzed hydrolysis of aryl epoxides, including derivatives of indene oxide, have utilized quantum chemical methods to investigate transition state effects. nih.gov These calculations help to explain why the less stable cis-diol can be the major product in some cases. nih.gov The analysis of transition state structures can reveal subtle steric and electronic effects that control the reaction pathway. nih.gov

The pyrolysis of compounds like amine oxides and sulfoxides to form alkenes is believed to proceed through a concerted reaction with a cyclic transition state. unl.edu Quantum chemical calculations have been used to locate the transition states for these reactions and to understand why some related compounds, such as sulfones and nitro compounds, are unreactive under similar conditions. unl.edu This type of analysis, which examines the energies of molecular orbitals and charge distributions, is directly applicable to understanding the reactivity of epoxides like indene oxide.

Furthermore, computational studies on the reactions of indene with H atoms have employed density functional theory (DFT) to map out the potential energy surface for addition and abstraction reactions. aip.org These calculations help to identify the most favorable reaction pathways and the structures of the resulting intermediates and transition states. aip.org

In the context of enzymatic reactions, quantum chemical modeling of epoxide-transforming enzymes can elucidate the reaction mechanism and the origins of enantioselectivity. acs.orgresearchgate.net By modeling the active site of the enzyme with the substrate, it is possible to calculate the energy barriers for different reaction pathways and to identify the key amino acid residues involved in catalysis. acs.orgresearchgate.net

| Computational Method | Application | Key Insights |

| Quantum Chemistry | Acid-catalyzed hydrolysis of aryl epoxides | Elucidation of transition state effects determining product stereochemistry. nih.gov |

| Quantum Chemical Calculations | Pyrolysis of related "oxide" compounds | Understanding factors that govern reactivity and the nature of cyclic transition states. unl.edu |

| Density Functional Theory (DFT) | Reaction of indene with H atoms | Mapping potential energy surfaces and identifying favorable reaction pathways. aip.org |

| Quantum Chemical Modeling | Epoxide-transforming enzymes | Determining reaction mechanisms and the origins of enantioselectivity. acs.orgresearchgate.net |

Structure-Function Relationship Studies of Biocatalysts Employed in Indene Epoxidation and Transformation

Understanding the relationship between the structure of a biocatalyst and its function is paramount for the development of efficient and selective enzymatic processes for indene epoxidation and subsequent transformations. These studies often involve a combination of protein crystallography, site-directed mutagenesis, and kinetic analysis.

The crystal structure of the indole monooxygenase VpIndA1 has provided a foundational understanding of its catalytic mechanism. researchgate.netnih.gov By identifying the key residues in the substrate-binding pocket, researchers have been able to rationally design enzyme variants with improved properties. researchgate.netnih.govresearchgate.net For example, structure-based redesign of the substrate cavity of VpIndA1 led to variants with greatly enhanced stereoselectivity for the production of this compound. researchgate.netnih.govresearchgate.net This demonstrates a clear link between the architecture of the active site and the stereochemical outcome of the reaction.

Metabolic engineering of bacterial strains, such as Rhodococcus sp., has also been employed to improve the bioconversion of indene. capes.gov.br By analyzing the metabolic fluxes and identifying bottleneck enzymes, researchers can genetically modify the organism to enhance the production of desired products like (1S,2R)-indandiol, which is derived from this compound. capes.gov.br

Furthermore, the directed evolution of enzymes like styrene (B11656) monooxygenase has been used to improve their activity towards indene oxide formation. researchgate.net This involves creating libraries of enzyme mutants and screening for variants with enhanced performance. Subsequent analysis of the beneficial mutations can provide valuable insights into the structure-function relationships of these enzymes.

The study of epoxide hydrolases, which catalyze the ring-opening of epoxides, is also crucial. Engineering these enzymes can allow for the selective hydrolysis of one enantiomer of a racemic epoxide mixture, a key step in kinetic resolution processes. For instance, iterative saturation mutagenesis of human glutathione (B108866) transferase (GST) M2-2 has been used to generate variants with significantly higher activity towards indene 1,2-oxide.

| Biocatalyst/System | Modification/Study | Outcome |

| Indole Monooxygenase (VpIndA1) | Structure-based redesign of substrate cavity | Enhanced stereoselectivity for this compound production. researchgate.netnih.govresearchgate.net |

| Rhodococcus sp. | Metabolic engineering and flux analysis | Improved yield of (2R)-indandiol from indene. capes.gov.br |

| Styrene Monooxygenase | Directed evolution | Improved rates of indene oxide formation. researchgate.net |

| Glutathione Transferase (GST) M2-2 | Iterative saturation mutagenesis | 100-fold higher specific activity with indene 1,2-oxide. |

Future Research Directions and Emerging Trends in 1s,2r Indene Oxide Chemistry

Development of Novel and Highly Enantioselective Catalytic Systems for Indene (B144670) Epoxidation

The enantioselective epoxidation of indene remains a cornerstone of (1S,2R)-indene oxide synthesis. Future research is centered on creating more robust, efficient, and highly selective catalytic systems. A primary focus is the evolution of manganese (Mn) salen-type complexes, often referred to as Jacobsen-type catalysts. Investigations are exploring the impact of the catalyst's structural modifications, such as the use of dimeric macrocyclic Mn(III) salen complexes, which have demonstrated the ability to achieve excellent yields (>99%) and high enantioselectivity (ee) (up to 98% ee) for indene epoxidation. researchgate.net Another avenue involves immobilizing these catalysts on supports like organic polymer-inorganic hybrid crystalline zinc phosphonates. rsc.org Such heterogeneous catalysts have shown superior chiral induction compared to their homogeneous counterparts, achieving over 99% ee and allowing for easier recovery and reuse over multiple cycles, a key advantage for industrial applications. rsc.orgsciengine.com

Theoretical studies using methods like Density Functional Theory (DFT) are becoming increasingly crucial for rationally designing new catalysts. researchgate.net By modeling how different axial ligands (e.g., Cl⁻, Br⁻, OAc⁻) on the metal center affect the catalyst's steric conformation and the transition state structure, researchers can predict which modifications will enhance both catalytic activity and enantioselectivity. researchgate.net The choice of oxidant and solvent system also continues to be an area of optimization. While sodium hypochlorite (B82951) (NaOCl) is common, the use of greener oxidants like urea-hydrogen peroxide adducts is being explored. researchgate.net Protic solvents like ethanol (B145695) have also shown a positive effect on catalytic performance compared to aprotic solvents in certain systems. researchgate.net

Table 1: Performance of Various Catalytic Systems in Indene Epoxidation

| Catalyst System | Oxidant | Key Findings | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Dimeric Macrocyclic Mn(III) Salen Complex | NaOCl | Achieved excellent yields and high enantioselectivity. | Up to 98% | >99% | researchgate.net |

| Immobilized Chiral Salen Mn(III) on Zinc Phosphonate-Phosphate | m-CPBA / NaIO₄ | Higher chiral induction than homogeneous catalyst; recyclable up to 9 times. | >99% | Not Specified | rsc.org |

| Homochiral bis-diamine-bridged bi-Mn(salen) | m-CPBA / NaClO | Catalyst is recoverable and reusable with no significant loss of activity or enantioselectivity. | Up to 99% | Up to 99% | sciengine.com |

| Manganese Salen Complexes (1a-b, 2a-b) | Urea-H₂O₂ | Efficient system even at low catalyst loading (0.4 mol%). | 56-99% | >99% | researchgate.net |

Advancements in Metabolic Engineering and Directed Evolution for Optimized Bioproduction of this compound

Biocatalysis presents a sustainable alternative to chemical synthesis for producing this compound. Metabolic engineering and directed evolution are powerful tools being used to optimize microbial systems for this purpose. nih.gov The core of this approach involves identifying and engineering enzymes, such as monooxygenases and dioxygenases, that can perform stereospecific epoxidation. nih.gov Microorganisms like Rhodococcus sp. and Pseudomonas putida are known to oxidize indene, and research is focused on enhancing their natural capabilities. mit.edunih.govresearchgate.net

Directed evolution, which mimics Darwinian principles of mutation and selection, is used to generate enzyme variants with improved properties. nih.gov For instance, the styAB genes from Pseudomonas putida CA-3, which encode styrene (B11656) monooxygenase, were subjected to random mutagenesis. researchgate.net This resulted in variants that exhibited a 12-fold improvement in the rate of indene oxidation while maintaining high enantioselectivity (97% ee for this compound). nih.govresearchgate.net Similarly, rational enzyme design, guided by X-ray crystal structures and computer modeling, has been used to enhance the stereoselectivity of a flavoprotein monooxygenase (VpIndA1). Through targeted mutations, the enantioselectivity for this compound formation was dramatically increased from 35.1% ee in the wild-type enzyme to 99.8% ee in an engineered variant. wiley.com

Metabolic engineering of the host organism, such as E. coli, is also critical. nih.gov This involves optimizing the entire cellular system to support the biocatalytic process, for example, by improving cofactor regeneration or eliminating competing metabolic pathways that form undesirable byproducts. nih.govresearchgate.net Future work will likely focus on creating more robust and industrially viable strains through a combination of enzyme evolution and host engineering, potentially leading to highly efficient whole-cell biocatalysts for large-scale production. mit.educhemrxiv.org

Table 2: Examples of Engineered Biocatalysts for Indene Oxidation

| Enzyme/Organism | Engineering Strategy | Key Improvement | Product | Reference |

|---|---|---|---|---|

| Styrene Monooxygenase (from P. putida CA-3) | Directed Evolution (error-prone PCR) | 12-fold improvement in indene oxidation rate. | This compound (97% ee) | nih.govresearchgate.net |

| VpIndA1 Monooxygenase | Rational Enzyme Design (site-directed mutagenesis) | Enantioselectivity increased from 35.1% to 99.8% ee. | This compound | wiley.com |

| Rhodococcus sp. I24 | Strain Evolution (prolonged cultivation in chemostat) | Twofold increase in yield of (2R)-indandiol; elimination of byproduct formation. | (2R)-indandiol (precursor) | nih.gov |

Exploration of Novel Chemical Transformations and Derivatizations Utilizing this compound

While the conversion of this compound to cis-aminoindanol via the Ritter reaction is well-established, researchers are exploring novel transformations to expand its utility as a chiral synthon. nih.govmdpi.com The strained three-membered epoxide ring is highly reactive towards a variety of nucleophiles, electrophiles, acids, and bases, making it a versatile starting point for diverse molecular architectures. nih.gov

One emerging area is the use of indene oxide in polymerization. The catalytic ring-opening copolymerization of indene oxide with carbon dioxide (CO₂) has been shown to produce poly(indene carbonate). researchgate.net This creates a polycarbonate with a rigid backbone, leading to a high glass transition temperature (up to 134 °C), which is a desirable property for new materials. researchgate.net Future research in this area could focus on controlling the polymer's molecular weight and polydispersity, as well as exploring the properties and applications of these novel bio-based polymers. rsc.org

Furthermore, the indene scaffold itself can be subjected to various reactions, creating more complex polycyclic and functionalized molecules. For example, methods are being developed for the synthesis of diepoxy indene derivatives from related precursors, which could serve as cross-linking agents or advanced intermediates. nih.gov The exploration of reactions like cycloadditions, metal-catalyzed cross-couplings, and further functionalization of the aromatic ring will continue to unlock new chemical space and applications for derivatives of this compound. mdpi.comcnr.it

Integrated Chemo-Enzymatic Synthesis Strategies for Efficient Production of Chiral Indene Oxide Derivatives

Combining the high selectivity of enzymes with the efficiency and broad scope of chemical reactions is a powerful strategy for synthesizing complex chiral molecules. acs.org Chemo-enzymatic routes to this compound and its derivatives are a major area of future research, aiming to create more sustainable and efficient processes. mdpi.comnih.gov

A prominent example involves using a biocatalyst to create a chiral intermediate from an achiral starting material, followed by chemical steps to reach the final product. One such process uses a fungal haloperoxidase to convert indene into trans-(2S,1S)-bromo-indanol. google.com A simple chemical step, adjusting the pH to basic conditions, then quantitatively converts this intermediate into this compound with high enantiomeric purity (85% ee). google.com This integration avoids the need for chiral ligands and heavy metal catalysts in the key stereochemistry-defining step.

Development of Advanced Analytical Methodologies for Real-Time Monitoring and Purity Assessment of this compound Reactions

To optimize the synthesis of this compound, whether through chemical or biological routes, advanced analytical methods are required for precise process control and quality assessment. The development of methodologies for real-time, in-situ monitoring of reaction progress is a key trend. Techniques like Fourier Transform Infrared (FTIR) spectroscopy and other spectroscopic methods can track the concentration of reactants, intermediates, and products as the reaction occurs, enabling dynamic adjustments to maintain optimal conditions. miro-analytical.com

For purity assessment, especially enantiomeric purity (ee), chiral chromatography (both HPLC and GC) remains the gold standard. However, research is ongoing to improve the speed and resolution of these methods. Beyond chromatography, high-resolution mass spectrometry (HRMS) is a powerful tool for identifying and characterizing trace impurities and byproducts. acs.orgresearchgate.net The coupling of mass spectrometry with direct ionization techniques can even allow for the detection of short-lived reaction intermediates, providing crucial mechanistic insights. researchgate.net

Looking forward, the integration of multiple analytical techniques, often termed process analytical technology (PAT), will be crucial for robust, industrial-scale production. The development of novel sensors and spectroscopic probes, potentially based on laser spectroscopy or photoluminescence, could offer non-invasive, real-time analysis of key reaction parameters, including the degree of polymerization for derivatized products. miro-analytical.comrsc.orgnih.gov These advanced analytical systems will facilitate better process understanding, leading to higher yields, improved purity, and more consistent production of this compound.

Table 3: Analytical Techniques for Monitoring and Assessment of Indene Oxide Chemistry

| Analytical Goal | Methodology | Application/Advantage | Reference |

|---|---|---|---|

| Real-Time Reaction Monitoring | React-IR (FTIR Spectroscopy) / HPLC | In situ tracking of intermediate and product formation, allowing for real-time process adjustments. | |

| Real-Time Gas Monitoring | Laser Absorption Spectroscopy (LAS) | High sensitivity and selectivity for real-time monitoring of volatile compounds. | miro-analytical.com |

| Detection of Short-Lived Intermediates | High-Resolution Mass Spectrometry (HRMS) | Structural characterization of transient species, providing mechanistic insights. | researchgate.net |

| Chemical Composition Analysis | Gas Chromatography (GC), Liquid Chromatography (LC) | Separation and quantification of components in complex reaction mixtures. | acs.org |

| Polymerization Monitoring | In-situ Photoluminescence (PL) Spectroscopy | Real-time monitoring of molecular mass/degree of polymerization for conjugated polymer products. | nih.gov |

Q & A

Q. Basic

Q. Advanced

- In situ IR spectroscopy : Monitors epoxidation progress via C-O-C stretching vibrations (∼1250 cm⁻¹) .

- Cryo-electron microscopy (cryo-EM) : For enzyme-bound intermediates in biocatalytic systems .

How can researchers mitigate instability issues of this compound during storage or reaction workup?

Q. Basic

- Storage : Under inert atmosphere (argon or nitrogen) at –20°C to prevent peroxide formation .

- Stabilizers : Addition of radical inhibitors (e.g., BHT, 0.1 wt%) .

Q. Advanced

- Microencapsulation : Encapsulate the epoxide in cyclodextrins or silica matrices to reduce hydrolysis .

- Flow chemistry : Continuous processing minimizes exposure to moisture and oxygen .

What are the key applications of this compound in pharmaceutical synthesis, and how do methodological choices impact downstream processes?

Basic

The epoxide is a precursor to HIV protease inhibitors (e.g., MK-639). Its opening with ammonia yields trans-1-amino-2-indanol, which undergoes Schotten-Baumann amidation to form benzamide intermediates .

Q. Advanced

- Biocatalytic cascades : Couple epoxidation with downstream oxazoline formation using engineered E. coli co-expressing epoxide hydrolases and amidases .

- Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) in recrystallization steps to improve sustainability .

How can computational modeling enhance the design of catalysts for this compound synthesis?

Q. Advanced

- DFT calculations : Predict transition-state geometries for Mn-Salen or enzyme-catalyzed epoxidation, guiding catalyst modifications .

- Machine learning : Train models on enantioselectivity datasets to identify optimal reaction conditions (e.g., solvent polarity, temperature) .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

- Peroxide risk : Test for peroxides monthly using KI/starch test strips; decontaminate with ferrous sulfate if detected .

- PPE : Use nitrile gloves and safety goggles; avoid skin contact due to potential sensitization .

Q. Advanced

- Real-time monitoring : Install oxygen sensors in storage areas to detect peroxide decomposition .

How do biocatalytic and chemical synthesis routes for this compound compare in terms of environmental impact?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |